trans-Abacavir-d4Hydrochloride

Pharmacopoeial impurity profiling HPLC method validation abacavir quality control

trans-Abacavir-d4 Hydrochloride (CAS 1346605-40-0) is a stable-isotope-labeled analog of trans‑abacavir, the (1R,4R)‑trans stereoisomer that constitutes European Pharmacopoeia Impurity D and USP Trans‑Abacavir in abacavir drug substance. With four deuterium atoms incorporated on the cyclopropylamino ring, the compound retains identical stereochemistry and near‑identical physicochemical behavior to unlabeled trans‑abacavir while providing a +4 Da mass shift that enables its primary function as an internal standard for selective, matrix‑matched LC–MS/MS quantification of the trans‑abacavir impurity in abacavir active pharmaceutical ingredient and finished dosage forms.

Molecular Formula C14H19ClN6O
Molecular Weight 322.79 g/mol
Cat. No. B12107389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Abacavir-d4Hydrochloride
Molecular FormulaC14H19ClN6O
Molecular Weight322.79 g/mol
Structural Identifiers
SMILESC1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.Cl
InChIInChI=1S/C14H18N6O.ClH/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);1H
InChIKeyQXNOPHSMRJNHHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-Abacavir-d4 Hydrochloride – A Deuterated Stereochemical Impurity Reference Standard for Abacavir Quantitation


trans-Abacavir-d4 Hydrochloride (CAS 1346605-40-0) is a stable-isotope-labeled analog of trans‑abacavir, the (1R,4R)‑trans stereoisomer that constitutes European Pharmacopoeia Impurity D and USP Trans‑Abacavir in abacavir drug substance [1]. With four deuterium atoms incorporated on the cyclopropylamino ring, the compound retains identical stereochemistry and near‑identical physicochemical behavior to unlabeled trans‑abacavir while providing a +4 Da mass shift that enables its primary function as an internal standard for selective, matrix‑matched LC–MS/MS quantification of the trans‑abacavir impurity in abacavir active pharmaceutical ingredient and finished dosage forms .

Why Abacavir-d4 or Unlabeled trans‑Abacavir Cannot Substitute for trans-Abacavir-d4 Hydrochloride in Impurity Analysis


The three most closely related compounds—abacavir-d4 (deuterated active cis‑isomer), unlabeled trans‑abacavir, and unlabeled abacavir—each lack a critical feature required for direct, MS‑based impurity quantification. Abacavir-d4 co‑elutes with the active drug abacavir on conventional reversed‑phase systems [1], making it unsuitable for selectively tracking the chromatographically distinct trans‑abacavir impurity peak. Unlabeled trans‑abacavir is chromatographically appropriate but cannot be differentiated from the endogenous impurity by mass spectrometry, precluding isotope‑dilution quantification. trans-Abacavir-d4 Hydrochloride uniquely combines the stereochemistry and retention of the impurity with a +4 Da isotopic envelope, enabling matched internal‑standard quantitation per the MS‑centric workflows that are now standard for pharmacopoeial impurity profiling .

Quantitative Differentiation Evidence for trans-Abacavir-d4 Hydrochloride Versus Closest Analogs


Chromatographic Resolution: trans‑Abacavir-d4 Preserves the USP‑Defined Selectivity of the Impurity Peak

Under USP compendial conditions, trans‑abacavir resolves from both abacavir and the abacavir enantiomer with baseline‑level resolution. The USP 2025 monograph specifies a relative retention time (RRT) of 0.8 for trans‑abacavir (abacavir RRT = 1.0) and requires resolution NLT 1.0 between trans‑abacavir and abacavir enantiomer, and NLT 1.5 between abacavir and trans‑abacavir in the Oral Solution monograph [1][2]. Because deuteration does not measurably alter reversed‑phase retention under the specified acetonitrile/water/phosphoric acid conditions, trans‑abacavir-d4 co‑elutes precisely with unlabeled trans‑abacavir, allowing it to serve as the matched internal standard for the impurity peak without altering the validated USP selectivity profile . In contrast, abacavir-d4 co‑elutes with the active drug (RRT 1.0) and cannot be used to quantify the trans‑abacavir impurity.

Pharmacopoeial impurity profiling HPLC method validation abacavir quality control

Mass Spectrometric Differentiation: The +4 Da Isotopic Shift Enables Internal‑Standard Quantitation Without Ion‑Suppression Ambiguity

trans‑Abacavir‑d4 Hydrochloride exhibits a nominal mass increase of 4.02 Da relative to unlabeled trans‑abacavir hydrochloride, driven by four deuterium atoms on the cyclopropylamino ring (molecular formula C14H15D4ClN6O vs C14H19ClN6O for the unlabeled hydrochloride salt) . This mass shift places the deuterated internal standard outside the natural isotopic envelope of unlabeled trans‑abacavir (monoisotopic [M+H]+ ≈ 287.1 for the free base; the d4 analog yields [M+H]+ ≈ 291.1), permitting selective SIM or MRM acquisition without cross‑channel interference . When applied as an internal standard at 0.15 ng/mg in hair‑based therapeutic drug monitoring of abacavir by LC–MS/MS, analogous deuterated internal standards generated LOD values of 0.06 ng/mg and LOQ values of 0.12 ng/mg (r² = 0.999) [1]. Unlabeled trans‑abacavir shares no such mass offset and therefore cannot serve as an internal standard in MS‑based methods.

LC-MS/MS quantification stable isotope dilution impurity quantitation

Regulatory Acceptance and Impurity Control Limits: Deuterated trans‑Abacavir Supports Pharmacopoeial Threshold Compliance

The USP 2025 monograph for Abacavir Sulfate sets an acceptance criterion of NMT 0.2% for trans‑abacavir (Impurity D) in the drug substance [1]. The EP similarly designates this stereoisomer as Impurity D and mandates its control. Accurate quantitation at this low threshold requires an analytical method that can both chromatographically resolve the impurity from the active drug and correct for matrix‑dependent recovery variations. trans‑Abacavir‑d4 Hydrochloride directly addresses both requirements: it matches the retention time of trans‑abacavir (RRT 0.8) [2] while providing the isotopic shift necessary for isotope‑dilution mass spectrometry, a technique now recommended in EP and ICH guidelines for impurity quantitation. Non‑deuterated trans‑abacavir reference standards can confirm retention time identity but cannot provide the recovery correction needed for sub‑0.2% accuracy in complex matrices.

ICH Q3A/Q3B pharmacopoeial impurity testing ANDA/NDA CMC

Chemical and Isotopic Purity Specifications: ≥98% Chemical Purity with Enrichment Enabling Quantitative Internal‑Standard Use

Two independent commercial sources report chemical purity ≥98% for trans‑Abacavir‑d4 Hydrochloride as a solid powder . By comparison, the closely related abacavir‑d4 internal standard from Cayman Chemical is specified at ≥99% deuterated forms (d1–d4), confirming that the d4 isotopic configuration is the dominant species and that the non‑deuterated (d0) fraction is below the threshold that would compromise internal‑standard performance . Non‑deuterated trans‑abacavir impurity reference standards are typically reported at ≥95% purity (e.g., CymitQuimica specification ) and provide no isotopic enrichment, making them unsuitable for MS internal‑standard use regardless of chemical purity. The practical implication is that trans‑Abacavir‑d4 Hydrochloride provides a single, dual‑certified reference material serving both chromatographic peak identification and MS quantitation functions, eliminating the need to procure and cross‑calibrate two separate standards.

deuterated reference standard quality isotopic enrichment certificate of analysis

Intended‑Use Specialization: Impurity Quantitation Versus Active Drug Quantitation

The commercial literature explicitly distinguishes the intended use of trans‑Abacavir‑d4 Hydrochloride from that of abacavir‑d4. Abacavir‑d4 is marketed and validated as an internal standard for the quantification of the active drug abacavir in biological matrices by GC‑ or LC‑MS . trans‑Abacavir‑d4 Hydrochloride, by contrast, is supplied as a deuterium‑labeled impurity reference material (the labeled trans‑isomer of abacavir), intended for method development, validation, and quality‑controlled impurity profiling of abacavir drug substance and drug product . This distinction is operationally consequential: deploying abacavir‑d4 to quantify the trans‑impurity introduces a retention‑time mismatch that invalidates internal‑standard correction, while using unlabeled trans‑abacavir as a surrogate internal standard provides no MS differentiation. Selecting the correct deuterated standard therefore directly determines whether an impurity method meets the accuracy, precision, and specificity requirements of ICH Q2(R1) validation.

deuterated internal standard impurity analysis API release testing

Recommended Application Scenarios Where trans-Abacavir-d4 Hydrochloride Provides Verifiable Measurement Advantage


LC‑MS/MS Method Validation for Abacavir Drug Substance Impurity Profiling (ICH Q3A/B Compliance)

When a pharmaceutical manufacturer or contract research organization validates an impurity method for abacavir sulfate API, the USP 2025 acceptance criterion of NMT 0.2% trans‑abacavir requires a stable‑isotope‑labeled internal standard to meet the ICH Q2(R1) requirements for accuracy and precision at the reporting threshold [1]. trans‑Abacavir‑d4 Hydrochloride is the only commercially available compound that both co‑elutes with the trans‑abacavir peak (RRT 0.8) and provides the +4 Da mass offset necessary for isotope‑dilution quantification, eliminating the cross‑channel interference that would arise from using abacavir‑d4 (RRT 1.0) .

Forced‑Degradation and Stability‑Indicating Assay Development for Abacavir Finished Dosage Forms

During stress‑testing studies (heat, humidity, oxidation, photolysis) of abacavir tablets or oral solutions, the trans‑isomer can form as a degradation product [2]. trans‑Abacavir‑d4 Hydrochloride enables accurate tracking of this degradant in complex formulation matrices by compensating for excipient‑induced ion suppression in LC‑MS/MS. The unlabeled impurity standard alone cannot serve this function in MS detection, and abacavir‑d4 cannot distinguish the impurity peak from the active drug peak chromatographically .

Pharmacopoeial Reference Standard Qualification and Method Transfer Across Laboratories

When transferring a validated impurity method between laboratories (e.g., from R&D to QC or between generics manufacturers), the use of a deuterated internal standard that matches the impurity analyte in both retention and stereochemistry ensures method portability. trans‑Abacavir‑d4 Hydrochloride fulfills the USP requirement for a system‑suitability solution that demonstrates resolution NLT 1.5 between abacavir and trans‑abacavir while simultaneously verifying MS system performance for the impurity channel [1].

Bioanalytical Method Development for Trans‑Abacavir Monitoring in Pharmacokinetic or Environmental Studies

Where the trans‑isomer itself is the analyte of interest—for instance, in pharmacokinetic studies of abacavir impurities or in environmental monitoring of abacavir stereoisomers in wastewater—trans‑Abacavir‑d4 Hydrochloride serves as the definitive internal standard. The existing validated method for abacavir‑d4 in hair (LOD 0.06 ng/mg, LOQ 0.12 ng/mg, r² = 0.999) demonstrates the quantitative performance achievable with a matched deuterated internal standard in LC‑MS/MS, and trans‑Abacavir‑d4 HCl extends this capability to the trans‑stereoisomer analyte [3].

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